2'-Deoxyadenosine-13C10,15N5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O3 |

|---|---|

Molecular Weight |

266.14 g/mol |

IUPAC Name |

(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,7-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |

InChI Key |

OLXZPDWKRNYJJZ-ASYNIKQTSA-N |

Isomeric SMILES |

[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]([15N]=[13CH][15N]=[13C]32)[15NH2])[13CH2]O)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Applications of 2'-Deoxyadenosine-13C10,15N5

Introduction

This compound is a stable isotope-labeled (SIL) analog of the naturally occurring nucleoside, 2'-deoxyadenosine. In this isotopologue, all ten carbon atoms are replaced with the heavy isotope ¹³C, and all five nitrogen atoms are replaced with the heavy isotope ¹⁵N. This labeling confers a significant mass shift compared to the endogenous compound, making it an invaluable tool in a variety of advanced analytical and research applications. Its primary utility lies in its function as an internal standard for highly sensitive and accurate quantification by mass spectrometry, as well as a tracer in metabolic studies. This guide provides a comprehensive overview of the principal applications of this compound, complete with quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Applications

The primary applications of this compound revolve around its use in:

-

Quantitative Analysis of DNA Damage: As an internal standard in isotope dilution mass spectrometry (IDMS) for the precise measurement of oxidative DNA adducts, such as 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA).

-

Metabolic Tracing and Flux Analysis: To study the endogenous fate of deoxyadenosine (B7792050), including its incorporation into DNA and its role in metabolic pathways like the purine (B94841) salvage pathway. This is particularly relevant in cancer research and in the study of epigenetic modifications like N6-methyladenosine (6mA).

-

Pharmacokinetic Studies: While less common for the nucleoside itself, its triphosphate form (dATP-13C10,15N5) can be used to study the synthesis and turnover of DNA in the context of drug development, particularly for antiviral and anticancer nucleoside analogs.

Data Presentation

The following tables summarize the key quantitative data for this compound and its application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | ¹³C₁₀H₁₃¹⁵N₅O₃ | N/A |

| Molecular Weight | 266.18 g/mol (unhydrated) | N/A |

| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | Commercial Suppliers |

| Chemical Purity | ≥95% | Commercial Suppliers |

| Appearance | White to off-white solid | Commercial Suppliers |

Table 2: Application-Specific Quantitative Data

| Application | Parameter | Typical Value(s) |

| IDMS for DNA Adducts | Internal Standard Concentration | 50 nM in the final sample |

| Limit of Detection (LOD) for 8-oxo-dA | 5 fmol on-column | |

| Calibration Curve Range | 0.082 pmol to 20 pmol on-column | |

| Metabolic Tracing | Cellular Uptake Concentration | 10 µM in cell culture media |

| Incorporation into DNA | Varies by cell type and incubation time | |

| PCR-based Assays (using dATP-13C10,15N5) | dNTP Concentration in PCR mix | 200-400 µM |

| Template DNA | 5-15 ng |

Experimental Protocols

Protocol 1: Quantification of 8-oxo-deoxyadenosine in DNA by Isotope Dilution LC-MS/MS

This protocol describes the use of this compound as an internal standard for the quantification of the oxidative DNA damage marker, 8-oxo-deoxyadenosine.

1. DNA Extraction and Hydrolysis:

- Extract genomic DNA from cells or tissues using a standard method (e.g., phenol-chloroform extraction or a commercial kit).

- Quantify the extracted DNA using UV spectrophotometry.

- To 10-40 µg of DNA, add a known amount of the internal standard, [¹⁵N₅]-2'-deoxyguanosine and [¹⁵N₅]-2'-deoxyadenosine (to also quantify 8-oxo-dG).

- Perform enzymatic hydrolysis of the DNA to nucleosides by incubating with a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

2. Sample Preparation:

- Remove proteins by filtration or precipitation.

- The resulting solution contains a mixture of normal and modified nucleosides, including the analyte (8-oxo-dA) and the internal standard.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from 5% to 95% B over a suitable time to separate the analytes from the more abundant unmodified nucleosides.

- Flow Rate: 0.2-0.4 mL/min.

- Mass Spectrometry (MS/MS):

- Ionization: Positive ion electrospray ionization (ESI+).

- Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

- Mass Transitions:

- 8-oxo-dA: Monitor the transition of the precursor ion (m/z) to a specific product ion.

- This compound (as a proxy for the analyte's behavior): Monitor the transition of the labeled precursor ion to its corresponding product ion.

4. Quantification:

- Generate a calibration curve using known concentrations of the 8-oxo-dA standard and a fixed concentration of the this compound internal standard.

- Calculate the concentration of 8-oxo-dA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Metabolic Tracing of N6-methyladenine (6mA) in Cellular DNA

This protocol outlines the use of isotopically labeled deoxyadenosine to trace its incorporation into cellular DNA and subsequent modification.[1]

1. Cell Culture and Labeling:

- Culture mammalian cells in a suitable medium.

- Supplement the medium with [¹⁵N₅]-2'-deoxyadenosine at a final concentration of, for example, 10 µM.

- Incubate the cells for a desired period to allow for the uptake and incorporation of the labeled nucleoside into the cellular DNA.

2. DNA Extraction and Hydrolysis:

- Harvest the cells and extract genomic DNA as described in Protocol 1.

- Perform enzymatic hydrolysis of the DNA to nucleosides.

3. LC-MS/MS Analysis:

- Analyze the nucleoside mixture by LC-MS/MS as described in Protocol 1.

- In addition to the transitions for deoxyadenosine, monitor the mass transitions for:

- [¹⁵N₅]-2'-deoxyadenosine

- [¹⁵N₄]-2'-deoxyadenosine (resulting from deamination and salvage)[1]

- [¹⁵N₅]-N6-methyl-2'-deoxyadenosine

- [¹⁵N₄]-N6-methyl-2'-deoxyadenosine[1]

4. Data Analysis:

- Determine the relative abundance of the different isotopologues of deoxyadenosine and N6-methyl-deoxyadenosine.

- This data provides insights into the metabolic pathways involved in deoxyadenosine salvage and methylation.

Visualizations

Caption: Experimental workflow for DNA adduct quantification using isotope dilution mass spectrometry.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Applications of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the isotopically labeled nucleoside, 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅. This stable isotope-labeled compound is a powerful tool in various research and development areas, particularly in metabolic studies, pharmacokinetic analysis, and biomolecular nuclear magnetic resonance (NMR).

Core Chemical and Physical Properties

2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is the isotopically enriched analog of the naturally occurring nucleoside, 2'-deoxyadenosine (B1664071). In this labeled form, all ten carbon atoms are replaced with the stable isotope Carbon-13 (¹³C), and all five nitrogen atoms are replaced with the stable isotope Nitrogen-15 (¹⁵N). This labeling results in a significant mass shift, making it an excellent tracer and internal standard for mass spectrometry and a valuable probe for NMR spectroscopy.[1][2]

The compound is commercially available in several forms, including as a monohydrate and as 5'-monophosphate and 5'-triphosphate salts. The properties of these common forms are summarized below.

2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ Monohydrate

This is the base-labeled nucleoside, often used as a precursor for synthesizing other labeled molecules like phosphoramidites.[3][4]

| Property | Value | Reference |

| Molecular Formula | ¹³C₁₀H₁₃¹⁵N₅O₃·H₂O | [4] |

| Molecular Weight | 284.15 g/mol | [4][][6] |

| Isotopic Purity (¹³C) | ≥98% | [4][6] |

| Isotopic Purity (¹⁵N) | 96-98% | [4][6] |

| Chemical Purity | ≥95% | [4][6] |

| Appearance | Solid | [4][6] |

| Storage Conditions | +2°C to +8°C, Protect from light | [3][4][6] |

2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ 5'-monophosphate Disodium Salt

This form is a key metabolite in nucleotide salvage pathways.

| Property | Value | Reference |

| Empirical Formula | ¹³C₁₀H₁₂Na₂¹⁵N₅O₆P | |

| Molecular Weight | 390.08 g/mol | |

| Isotopic Purity | ≥98 atom % | |

| Chemical Purity (Assay) | ≥95% (CP) | |

| Appearance | Solid | |

| Storage Conditions | −20°C |

2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ 5'-triphosphate Sodium Salt

As the labeled analog of dATP, this molecule is a direct precursor for DNA synthesis and is used in studies involving DNA polymerases.[7]

| Property | Value | Reference |

| Empirical Formula | ¹³C₁₀H₁₄¹⁵N₅Na₂O₁₂P₃ | [8] |

| Molecular Weight | 550.04 g/mol | [8] |

| Isotopic Purity (¹³C, ¹⁵N) | ≥98 atom % | [9][10] |

| Chemical Purity (Assay) | ≥90-95% (CP) | [8][9][10] |

| Form | 100 mM solution in 5mM Tris HCl/H₂O | [8][9][10] |

| Mass Shift | M+15 | [9][10] |

| Storage Conditions | −20°C (shipped on dry ice) | [9][10] |

Applications in Research and Drug Development

Stable isotope labeling is a cornerstone of modern biomedical research.[11] The incorporation of ¹³C and ¹⁵N into 2'-deoxyadenosine provides a non-radioactive, stable tracer to investigate a variety of biological processes.[2]

-

Metabolic Flux Analysis: Researchers can track the incorporation of the labeled nucleoside into DNA and other metabolic pathways, providing quantitative insights into cellular metabolism.[2] This is crucial for understanding disease states like cancer and for developing targeted therapies.

-

Drug Metabolism and Pharmacokinetics (DMPK): In drug development, labeled compounds are essential for ADME (absorption, distribution, metabolism, and excretion) studies.[12] Using the labeled compound as an internal standard allows for precise quantification of the unlabeled drug candidate and its metabolites in complex biological matrices like blood or urine via isotope dilution mass spectrometry.[13]

-

Biomolecular NMR: The ¹³C and ¹⁵N nuclei are NMR-active (spin 1/2).[1][14] Incorporating these isotopes into DNA or RNA oligonucleotides allows for high-resolution structural and dynamic studies of nucleic acids and their interactions with proteins or drug molecules.[15] The labeling helps to resolve spectral overlap and enables advanced multi-dimensional NMR experiments.[1]

-

Internal Standard for Quantitative Analysis: Due to its chemical identity with the endogenous molecule but distinct mass, 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is an ideal internal standard for LC-MS or GC-MS applications, ensuring accurate and reproducible quantification of unlabeled 2'-deoxyadenosine.[7]

Experimental Protocols and Methodologies

While specific protocols are application-dependent, a generalized workflow for a metabolic tracing experiment using 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is outlined below.

General Protocol: Metabolic Labeling and LC-MS Analysis

This protocol describes a typical experiment to trace the incorporation of labeled deoxyadenosine (B7792050) into the metabolic network of cultured cells.

-

Cell Culture and Treatment:

-

Culture cells of interest to the desired confluency under standard conditions.

-

Prepare a sterile stock solution of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in a suitable vehicle (e.g., DMSO or culture medium).

-

Replace the existing medium with fresh medium containing a known concentration of the labeled compound. Include control wells with unlabeled deoxyadenosine and vehicle-only controls.

-

Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for uptake and metabolism of the tracer.

-

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

-

Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.

-

Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed at 4°C to pellet protein and cell debris.

-

Collect the supernatant, which contains the extracted metabolites.

-

-

Sample Analysis by LC-MS:

-

Analyze the metabolite extracts using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.

-

Employ a chromatographic method (e.g., HILIC or reversed-phase) suitable for separating polar metabolites like nucleosides and nucleotides.

-

Configure the mass spectrometer to detect the exact masses of unlabeled 2'-deoxyadenosine and its metabolites, as well as their corresponding ¹³C₁₀,¹⁵N₅-labeled isotopologues. The mass shift of +15 Da is a key identifier.

-

-

Data Analysis:

-

Process the raw LC-MS data using specialized software to identify and quantify the different isotopologues.

-

Calculate the fractional enrichment of the labeled species within the total metabolite pool at each time point.

-

Use this data to determine the rate of uptake and incorporation into downstream pathways, such as the dATP pool and subsequently into DNA.

-

Below is a diagram illustrating this experimental workflow.

Caption: General workflow for a stable isotope tracing experiment.

Metabolic Pathways and Toxicological Relevance

2'-Deoxyadenosine is a key intermediate in purine (B94841) metabolism.[16] Its metabolic fate is critical for DNA synthesis and cell viability. However, elevated levels of deoxyadenosine are toxic, particularly to lymphocytes, a phenomenon central to the pathophysiology of adenosine (B11128) deaminase (ADA) deficiency, a severe combined immunodeficiency (SCID).[17]

The primary mechanism of toxicity involves the following steps:

-

Phosphorylation: Deoxyadenosine is phosphorylated by cellular kinases (primarily deoxycytidine kinase) to 2'-deoxyadenosine monophosphate (dAMP), then diphosphate (B83284) (dADP), and finally triphosphate (dATP).[17]

-

Inhibition of DNA Synthesis: The resulting high concentration of dATP acts as a feedback inhibitor of the enzyme ribonucleotide reductase. This enzyme is responsible for converting all four ribonucleotides into their deoxyribonucleotide counterparts, which are the essential building blocks for DNA synthesis.

-

Cell Cycle Arrest and Apoptosis: Inhibition of ribonucleotide reductase depletes the cell of dCTP, dGTP, and dTTP, halting DNA replication and leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[18]

An alternative toxic mechanism involves the accumulation of DNA strand breaks, which activates the DNA repair enzyme poly(ADP-ribose) polymerase (PARP).[17] Overactivation of PARP can deplete cellular stores of NAD+ and ATP, leading to an energy crisis and cell death.[17]

The metabolic pathway leading to deoxyadenosine-induced lymphotoxicity is illustrated below.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 3. 2â²-Deoxyadenosine (¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, NLM-3895-25 [isotope.com]

- 4. 2â²-Deoxyadenosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3896-CA-5 [isotope.com]

- 6. 2â²-Deoxyadenosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3896-CA-25 [isotope.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 2′-脱氧腺苷-13C10,15N5 5′-三磷酸 钠盐 溶液 ≥98 atom %, ≥95% (CP), 100 mM (in 5mM Tris HCl / H2O) | Sigma-Aldrich [sigmaaldrich.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. scientificlabs.com [scientificlabs.com]

- 11. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 12. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 13. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 15. researchgate.net [researchgate.net]

- 16. KEGG COMPOUND: C00559 [genome.jp]

- 17. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies for 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅. This isotopically labeled nucleoside is a critical tool in various research fields, including metabolic studies, biomolecular NMR, and genetic therapy.

Core Molecular Attributes

2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is a stable isotope-labeled analog of the naturally occurring deoxyribonucleoside, 2'-deoxyadenosine (B1664071). In this labeled form, all ten carbon atoms are replaced with the Carbon-13 (¹³C) isotope, and all five nitrogen atoms are replaced with the Nitrogen-15 (¹⁵N) isotope. This complete isotopic labeling provides a distinct mass shift and unique NMR properties, making it an invaluable tracer for a variety of biochemical and biomedical investigations.

Physicochemical and Isotopic Data

The following tables summarize the key quantitative data for 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ and its common variants.

| Property | Value | Citations |

| Molecular Formula | ¹³C₁₀H₁₃¹⁵N₅O₃ | [1][2] |

| Molecular Weight | 266.18 g/mol (anhydrous) | |

| Isotopic Purity (¹³C) | ≥98 atom % | [1][3] |

| Isotopic Purity (¹⁵N) | 96-98 atom % | [2][4] |

| Chemical Purity | ≥95% | [2][3] |

| Appearance | Solid | [3] |

| Solubility | Slightly soluble in DMSO and Methanol. | [1] |

| Storage Temperature | -20°C | [3] |

Table 1: Properties of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ (Anhydrous)

| Property | Value | Citations |

| Molecular Formula | ¹³C₁₀H₁₃¹⁵N₅O₃·H₂O | [2] |

| Molecular Weight | 284.15 g/mol | [2][5] |

| Isotopic Purity (¹³C) | 98% atom | [5] |

| Isotopic Purity (¹⁵N) | 96-98% atom | [5] |

| Chemical Purity | 95% | [2][5] |

Table 2: Properties of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ Monohydrate

| Property | Value | Citations |

| Molecular Formula | ¹³C₁₀H₁₂Na₂¹⁵N₅O₆P | [3] |

| Molecular Weight | 390.08 g/mol | [3] |

| Isotopic Purity | ≥98 atom % | [3] |

| Chemical Purity | ≥95% (CP) | [3] |

Table 3: Properties of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ 5'-monophosphate disodium (B8443419) salt

| Property | Value | Citations |

| Molecular Formula | ¹³C₁₀H₁₄¹⁵N₅Na₂O₁₂P₃ | |

| Molecular Weight | 550.04 g/mol | |

| Isotopic Purity (¹³C) | ≥98 atom % | [6][7] |

| Isotopic Purity (¹⁵N) | ≥98 atom % | [6][7] |

| Chemical Purity | ≥90% (CP) | [6][7] |

Table 4: Properties of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ 5'-triphosphate disodium salt

Molecular Structure and Isotopic Labeling

The fundamental structure of 2'-deoxyadenosine consists of an adenine (B156593) base attached to a deoxyribose sugar moiety. In the isotopically labeled version, all carbon and nitrogen atoms are replaced with their respective heavy isotopes.

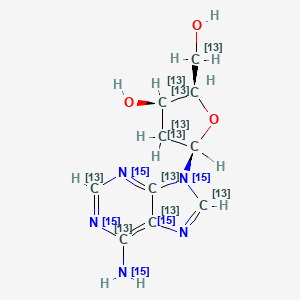

Figure 1: Molecular Structure of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅. This diagram illustrates the atomic positions of the Carbon-13 and Nitrogen-15 isotopes within the adenine and deoxyribose rings.

Experimental Protocols

The unique isotopic composition of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ makes it an ideal standard and tracer for mass spectrometry and NMR spectroscopy studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The presence of ¹³C and ¹⁵N provides a significant advantage for multidimensional NMR experiments.

General Protocol for 2D HSQC NMR:

-

Sample Preparation: Dissolve a known quantity of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to a final concentration of 1-5 mM.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Tune and match the probe for ¹H, ¹³C, and ¹⁵N frequencies.

-

Optimize shim gradients to achieve high field homogeneity.

-

-

Data Acquisition:

-

Acquire a 1D proton spectrum to verify sample concentration and purity.

-

Set up a 2D ¹H-¹⁵N or ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment.

-

Typical parameters for a ¹H-¹⁵N HSQC experiment:

-

Spectral widths: ~12 ppm for ¹H and ~35 ppm for ¹⁵N.

-

Number of scans: 8-16 per increment.

-

Number of increments in the indirect dimension: 128-256.

-

-

Apply appropriate water suppression techniques if using a non-deuterated solvent.

-

-

Data Processing:

-

Apply a squared sine-bell window function in both dimensions.

-

Perform Fourier transformation.

-

Phase and baseline correct the spectrum.

-

The resulting 2D spectrum will show correlations between protons and their directly attached nitrogen or carbon atoms.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific technique for the detection and quantification of molecules in complex mixtures. Isotope dilution mass spectrometry using 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ as an internal standard is a gold-standard method for accurate quantification.

General Protocol for Isotope Dilution LC-MS/MS:

-

Sample Preparation and Extraction:

-

Spike the biological sample (e.g., cell lysate, plasma, digested DNA) with a known amount of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ internal standard.

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the nucleosides and remove interfering matrix components.[1]

-

Evaporate the solvent and reconstitute the sample in the initial mobile phase.

-

-

LC Separation:

-

Use a reversed-phase C18 column for separation.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

-

The gradient can be optimized to achieve baseline separation of 2'-deoxyadenosine from other nucleosides and matrix components.

-

-

MS/MS Detection:

-

Utilize a triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

-

Perform Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

Monitor the specific precursor-to-product ion transitions for both the unlabeled (endogenous) 2'-deoxyadenosine and the ¹³C₁₀,¹⁵N₅-labeled internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio.

-

Quantify the amount of endogenous 2'-deoxyadenosine in the sample by comparing the peak area ratio to a standard curve generated with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

-

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for the analysis of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ and its role in studying DNA-related signaling pathways.

Figure 2: General Experimental Workflow. This diagram outlines the key steps involved in the analysis of biological samples using 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅.

Figure 3: DNA Repair Pathway. This diagram illustrates how isotopically labeled dATP can be used to trace the incorporation of new nucleotides during DNA repair.

Applications in Research and Development

The use of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is pivotal in several areas of scientific research:

-

Metabolic Flux Analysis: Tracing the metabolic fate of deoxyadenosine (B7792050) in various pathways, including nucleotide salvage and degradation.

-

Quantitative Proteomics: As a component of stable isotope labeling by amino acids in cell culture (SILAC) for quantifying proteins involved in DNA metabolism.

-

Drug Metabolism and Pharmacokinetics (DMPK): As an internal standard for the quantification of nucleoside analog drugs and their metabolites.

-

Biomarker Discovery: For the accurate quantification of DNA adducts and other biomarkers of DNA damage and repair.[1][8]

-

Structural Biology: To aid in the resonance assignment of complex biomolecules, such as DNA and RNA, using NMR spectroscopy.

References

- 1. Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. 2â²-Deoxyadenosine (¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, NLM-3895-25 [isotope.com]

- 6. datapdf.com [datapdf.com]

- 7. scienceopen.com [scienceopen.com]

- 8. Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Characteristics of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical characteristics of the isotopically labeled nucleoside, 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅. The information presented herein is intended to support research and development activities by providing key data on its molecular properties, alongside standardized experimental protocols for its characterization.

Core Physical and Chemical Data

2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is a stable isotope-labeled version of the naturally occurring deoxyribonucleoside, a fundamental component of DNA. The incorporation of ten ¹³C atoms and five ¹⁵N atoms provides a significant mass shift, making it an invaluable tool for tracer studies in metabolic research and as an internal standard in mass spectrometry-based quantification.

Quantitative Data Summary

The following tables summarize the key quantitative data for 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ and its common variants.

| Property | Value |

| Molecular Formula | ¹³C₁₀H₁₃¹⁵N₅O₃ |

| Molecular Weight | 266.15 g/mol (Monohydrate: 284.15 g/mol )[1][2] |

| Appearance | White to Off-white Solid[1] |

| Melting Point | Estimated: 187-189 °C (based on unlabeled 2'-Deoxyadenosine)[3][4] |

| Isotopic Purity | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N[1] |

| Chemical Purity | ≥95%[1] |

| Storage Temperature | -20°C or 2-8°C[1][5] |

Table 1: Physical Properties of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅

| Solvent | Solubility |

| DMSO | Slightly soluble[1] |

| Methanol | Slightly soluble[1] |

| Water | Slightly soluble (for the base)[4] |

Table 2: Solubility Profile of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅

Note: Solubility can be significantly influenced by the salt form and pH of the solution.

Experimental Protocols

Detailed methodologies for the characterization of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ are crucial for ensuring data accuracy and reproducibility. The following are standard protocols for determining key physical properties.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ transitions to a liquid.

Methodology:

-

Sample Preparation: A small, dry sample of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is finely ground and packed into a capillary tube to a height of 2-3 mm.[6]

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is ramped at a rate of 10-20°C per minute to quickly determine an approximate melting range.

-

A second, fresh sample is then heated to a temperature approximately 20°C below the estimated melting point.

-

The heating rate is slowed to 1-2°C per minute to allow for accurate observation of the melting process.

-

The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[7][8]

-

Solubility Assessment (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in a given solvent.

Methodology:

-

Preparation: An excess amount of solid 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is added to a known volume of the test solvent (e.g., DMSO, Methanol, Water) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.[9]

-

Quantification: The concentration of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Isotopic Enrichment and Chemical Purity Analysis by Mass Spectrometry

Objective: To confirm the isotopic labeling and determine the chemical purity of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable solvent compatible with the chosen ionization method (e.g., electrospray ionization - ESI).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to accurately measure the mass-to-charge ratio (m/z) of the molecular ions.

-

Data Acquisition: Mass spectra are acquired over a relevant m/z range to include the unlabeled, partially labeled, and fully labeled species.

-

Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the different isotopologues are used to calculate the isotopic enrichment. Chemical purity is assessed by identifying and quantifying any impurity peaks in the spectrum.[4][5]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the positions of the isotopic labels.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer equipped with probes for ¹H, ¹³C, and ¹⁵N detection.

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

¹H NMR: To observe the proton signals and their couplings.

-

¹³C NMR: To observe the carbon signals. The presence of ¹³C labels will result in strong signals at the corresponding carbon positions.[10][11]

-

¹⁵N NMR: To observe the nitrogen signals, confirming the incorporation of ¹⁵N.

-

2D Heteronuclear Correlation Spectra (e.g., HSQC, HMBC): To establish the connectivity between protons, carbons, and nitrogens, confirming the precise locations of the isotopic labels.[]

-

Visualizing Experimental Workflows

The use of isotopically labeled compounds like 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is central to many experimental workflows in metabolic research. Below are diagrams illustrating these processes.

Caption: Workflow for measuring DNA synthesis rates using 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅.

The diagram above illustrates a typical experimental workflow where 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is used as a tracer to measure the rate of new DNA synthesis in cultured cells. Cells are incubated with the labeled compound, which is incorporated into newly synthesized DNA. Following incubation, the genomic DNA is extracted and hydrolyzed back to its constituent deoxyribonucleosides. The amount of labeled deoxyadenosine is then quantified using Liquid Chromatography-Mass Spectrometry (LC-MS), allowing for the calculation of the rate of DNA synthesis.[13]

Caption: Simplified signaling pathway for tracing nucleotide metabolism.

This diagram illustrates how 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ can be used to trace the flux through the nucleotide salvage pathway. The labeled deoxyadenosine is taken up by cells and phosphorylated to form labeled dAMP, dADP, and finally dATP. This labeled dATP can then be incorporated into DNA or contribute to the cellular metabolite pool. By measuring the isotopic enrichment in these downstream molecules, researchers can quantify the contribution of the salvage pathway relative to the de novo synthesis pathway.[14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. almacgroup.com [almacgroup.com]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2'-Deoxyadenosine (958-09-8) 13C NMR spectrum [chemicalbook.com]

- 13. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Labeling of 2'-Deoxyadenosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of 2'-deoxyadenosine (B1664071), a critical tool in diverse fields of biomedical research, including drug development, metabolic studies, and DNA structural analysis. This document details various labeling strategies, experimental protocols for chemical and enzymatic synthesis, and applications of isotopically labeled 2'-deoxyadenosine. Quantitative data is summarized in structured tables for easy comparison, and key experimental workflows and metabolic pathways are visualized using diagrams.

Introduction

2'-Deoxyadenosine is a fundamental building block of deoxyribonucleic acid (DNA). The selective incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into the 2'-deoxyadenosine molecule provides a powerful, non-radioactive method for tracing its metabolic fate, elucidating reaction mechanisms, and probing molecular interactions. Isotopically labeled 2'-deoxyadenosine serves as an invaluable probe in studies utilizing techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), offering insights into DNA damage and repair, drug-DNA interactions, and the biosynthesis of nucleosides.

Isotopic Labeling Strategies

The isotopic labeling of 2'-deoxyadenosine can be achieved through various methods, broadly categorized as chemical synthesis and enzymatic synthesis. The choice of method depends on the desired labeling pattern, the required quantity of the labeled compound, and the available starting materials.

Chemical Synthesis: Chemical synthesis offers the flexibility to introduce isotopes at specific atomic positions within the 2'-deoxyadenosine molecule. This approach is particularly useful for creating labeling patterns that are not accessible through biological systems.

Enzymatic Synthesis: Enzymatic methods leverage the high specificity of enzymes to catalyze the formation of labeled 2'-deoxyadenosine from isotopically enriched precursors. This approach is often more efficient and can produce high yields of the desired labeled product.

Quantitative Data on Isotopic Labeling of 2'-Deoxyadenosine

The following tables summarize quantitative data for various isotopic labeling methods for 2'-deoxyadenosine, including yields and isotopic enrichment levels.

Table 1: Chemical Synthesis of Isotopically Labeled 2'-Deoxyadenosine Analogues

| Labeled Compound | Starting Material | Labeling Position(s) | Isotope(s) | Yield (%) | Isotopic Enrichment (%) | Reference |

| [7,NH₂-¹⁵N₂]-Adenosine | 4-amino-6-hydroxy-2-mercaptopyrimidine | N7, NH₂ | ¹⁵N | >95 (for intermediate) | Not Specified | [1] |

| [8-¹³C]-Adenosine | 4-amino-6-hydroxy-2-mercaptopyrimidine | C8 | ¹³C | >95 (for intermediate) | Not Specified | [1] |

| 2-Chloro-2'-deoxyadenosine | 2,6-dichloropurine | - | - | 82 | - |

Note: The synthesis of labeled adenosine (B11128) can be adapted for 2'-deoxyadenosine.

Table 2: Enzymatic Synthesis of Isotopically Labeled 2'-Deoxyadenosine

| Labeled Compound | Precursor(s) | Enzyme(s) | Isotope(s) | Yield (%) | Isotopic Enrichment (%) | Reference |

| [¹⁵N₅]-2'-Deoxyadenosine | ¹⁵N-labeled precursors | Not Specified | ¹⁵N | Not Specified | 96-98 | [2] |

| [¹³C₁₀, ¹⁵N₅]-2'-Deoxyadenosine | ¹³C, ¹⁵N-labeled precursors | Not Specified | ¹³C, ¹⁵N | Not Specified | 98 (¹³C), 96-98 (¹⁵N) | |

| [deoxyribose-1-¹³C]-2'-Deoxyadenosine | ¹³C-labeled glucose | Not Specified | ¹³C | Not Specified | 99 | [3] |

| [²H]-2'-Deoxyadenosine | Deuterated water (D₂O) | DNA polymerase | ²H | Not Specified | Variable | [4] |

Table 3: Analytical Characterization of Unlabeled 2'-Deoxyadenosine

| Analytical Technique | Parameter | Value | Reference |

| ¹H NMR (DMSO-d₆, 400 MHz) | Chemical Shift (ppm) | 8.336 (H-8), 8.132 (H-2), 7.31 (NH₂), 6.344 (H-1'), 5.31 (5'-OH), 5.25 (3'-OH), 4.411 (H-3'), 3.884 (H-4'), 3.620, 3.526 (H-5'), 2.728, 2.264 (H-2') | [5] |

| Mass Spectrometry (GC-EI-TOF) | m/z of major fragments | 207.0, 192.0, 103.0, 208.0, 236.0 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the isotopic labeling of 2'-deoxyadenosine.

Protocol 1: Chemical Synthesis of [7,NH₂-¹⁵N₂]-Adenosine

This protocol, which can be adapted for 2'-deoxyadenosine, describes the specific incorporation of ¹⁵N into the N7 and amino positions of adenosine.[1]

Materials:

-

4-amino-6-hydroxy-2-mercaptopyrimidine

-

[¹⁵N]NaNO₂

-

Sodium dithionite (B78146)

-

Diethoxymethyl acetate (B1210297)

-

Anhydrous DMF

-

Raney Nickel

-

POCl₃

-

N,N-dimethylaniline

-

Purine (B94841) nucleoside phosphorylase

-

[¹⁵N]NH₄Cl

-

Anhydrous DMSO

-

KHCO₃

Procedure:

-

Synthesis of [5-¹⁵N]-5,6-diamino-2-thioxo-1,2-dihydro-4(3H)-pyrimidinone:

-

Dissolve 4-amino-6-hydroxy-2-mercaptopyrimidine in 1 N HCl and cool in an ice bath.

-

Slowly add a solution of [¹⁵N]NaNO₂.

-

After the reaction, add solid sodium dithionite in portions.

-

Neutralize the mixture with NaHCO₃ and collect the product by vacuum filtration.

-

-

Synthesis of [7-¹⁵N]-2-thioxohypoxanthine:

-

Reflux the product from step 1 with diethoxymethyl acetate in anhydrous DMF.

-

Cool the mixture and precipitate the product with acetonitrile.

-

-

Synthesis of [7-¹⁵N]hypoxanthine:

-

Treat the product from step 2 with a slurry of Raney Nickel in water and formic acid.

-

Heat the mixture and then filter to remove the Raney Nickel.

-

-

Synthesis of [7-¹⁵N]-6-chloropurine:

-

Reflux the product from step 3 with POCl₃ and N,N-dimethylaniline.

-

Monitor the reaction by HPLC.

-

-

Enzymatic synthesis of [7-¹⁵N]-6-chloro-9-(β-D-ribofuranosyl)purine:

-

Incubate the product from step 4 with 7-methylguanosine in the presence of purine nucleoside phosphorylase.

-

Monitor the reaction by HPLC and purify the product.

-

-

Synthesis of [7,NH₂-¹⁵N₂]-adenosine:

-

Heat the product from step 5 with [¹⁵N]NH₄Cl and KHCO₃ in anhydrous DMSO in a sealed bomb.

-

Cool the reaction and purify the final product.

-

Protocol 2: Enzymatic Labeling of 2'-Deoxyadenosine with Deuterium

This protocol outlines the in vivo labeling of DNA with deuterium from heavy water, from which labeled 2'-deoxyadenosine can be isolated.[4]

Materials:

-

Deuterated water (D₂O, 99.8%)

-

0.9% (wt/wt) NaCl in 100% D₂O

-

8% D₂O in drinking water

-

Cell culture or animal model system

-

DNA extraction and hydrolysis kits

Procedure:

-

Deuterium Administration:

-

Administer an initial intraperitoneal bolus of 0.9% NaCl in 100% D₂O to the animal model.

-

Provide 8% D₂O in the drinking water for the duration of the experiment to maintain a stable level of deuterium enrichment in the body water.

-

-

Cell Harvest and DNA Isolation:

-

At the desired time point, harvest the cells or tissues of interest.

-

Isolate genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

-

-

DNA Hydrolysis:

-

Hydrolyze the isolated DNA to its constituent deoxynucleosides using a DNA hydrolysis kit. This typically involves incubation with a mixture of enzymes such as nuclease P1 and alkaline phosphatase.

-

-

Purification and Analysis:

-

Purify the resulting deoxynucleoside mixture using solid-phase extraction.

-

Analyze the isotopic enrichment of 2'-deoxyadenosine using GC-MS/MS.

-

Visualizations of Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate important pathways and experimental workflows involving isotopically labeled 2'-deoxyadenosine.

Metabolic Activation of 2',3'-Dideoxyadenosine (B1670502) (ddAdo)

The following diagram illustrates the metabolic pathways for the activation of the antiretroviral agent 2',3'-dideoxyadenosine (ddAdo), a derivative of 2'-deoxyadenosine.

Caption: Metabolic pathways for the activation of 2',3'-dideoxyadenosine (ddAdo).

Experimental Workflow for DNA Damage Analysis using Labeled 2'-Deoxyadenosine

This diagram outlines a general workflow for studying DNA damage and repair using isotopically labeled 2'-deoxyadenosine.

Caption: Experimental workflow for DNA damage and repair studies.

Conclusion

The isotopic labeling of 2'-deoxyadenosine is a cornerstone technique in modern biomedical research. The ability to synthesize or enzymatically produce 2'-deoxyadenosine with specific isotopic labels has opened new avenues for investigating complex biological processes at the molecular level. This guide has provided an in-depth overview of the key methodologies, quantitative data, and applications in this field. The detailed protocols and visual workflows are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating the design and implementation of experiments that leverage the power of stable isotope labeling. As analytical technologies continue to advance, the applications of isotopically labeled 2'-deoxyadenosine are expected to expand further, leading to new discoveries and therapeutic innovations.

References

- 1. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2â²-Deoxyadenosine (¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, NLM-3895-25 [isotope.com]

- 3. 2â²-Deoxyadenosine·HâO (deoxyribose-1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-3700-0.1 [isotope.com]

- 4. A rapid and sensitive GC-MS/MS method to measure deuterium labeled deoxyadenosine in DNA from limited mouse cell populations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2'-Deoxyadenosine (958-09-8) 1H NMR spectrum [chemicalbook.com]

- 6. Deoxyadenosine | C10H13N5O3 | CID 13730 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Precision Probes: A Technical Guide to 13C and 15N Labeled Nucleosides in Research and Development

For Researchers, Scientists, and Drug Development Professionals

The advent of stable isotope labeling has revolutionized our understanding of complex biological systems. Among the most powerful tools in this domain are nucleosides enriched with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). These non-radioactive isotopes act as precise tracers, enabling researchers to track the metabolic fate of nucleosides, elucidate the intricate structures of nucleic acids and their protein complexes, and quantify metabolic fluxes with unparalleled accuracy. This technical guide provides an in-depth exploration of the core benefits of using ¹³C and ¹⁵N labeled nucleosides, complete with experimental methodologies, quantitative data, and visual workflows to empower your research and development endeavors.

Core Benefits of ¹³C and ¹⁵N Labeled Nucleosides

The fundamental advantage of using ¹³C and ¹⁵N labeled nucleosides lies in their ability to be distinguished from their naturally abundant ¹²C and ¹⁴N counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This mass difference, without altering the fundamental chemical properties of the molecule, provides a powerful handle to trace and quantify biological processes.

Key advantages include:

-

Enhanced Analytical Sensitivity and Specificity: Isotope labeling provides distinct signals in MS and NMR, allowing for precise quantification and identification of nucleosides and their metabolites in complex biological matrices.[]

-

Elucidation of Metabolic Pathways: By introducing labeled nucleosides into a biological system, researchers can trace the incorporation of the isotopes into downstream metabolites, thereby mapping and quantifying the activity of metabolic pathways.[3][4]

-

Structural Determination of Biomolecules: ¹³C and ¹⁵N labeling is indispensable for high-resolution NMR studies of nucleic acids and their interactions with proteins, providing crucial constraints for determining three-dimensional structures.

-

Accurate Quantification in Proteomics and Metabolomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and similar techniques that can be adapted for nucleosides allow for highly accurate relative and absolute quantification of proteins and metabolites.

-

Advancements in Drug Development: Labeled nucleosides are critical tools in drug metabolism and pharmacokinetic (DMPK) studies, enabling the tracking of drug candidates and their metabolites, and in bioavailability and bioequivalence studies.[][5][6]

Applications in Key Research Areas

The versatility of ¹³C and ¹⁵N labeled nucleosides makes them invaluable across a spectrum of scientific disciplines.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways.[4][7][8][9] By providing cells with a ¹³C-labeled substrate, such as [U-¹³C]-glucose, the carbon backbone of central metabolites, including the ribose component of nucleosides, becomes labeled. The pattern and extent of ¹³C incorporation, measured by MS or NMR, can be used to deduce the relative and absolute fluxes through pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[8][10][11]

Quantitative Data from ¹³C-MFA in Cancer Cells

The following table summarizes representative metabolic flux data obtained from studies using ¹³C-labeled glucose in cancer cell lines, highlighting the altered metabolism characteristic of many tumors. The values represent the percentage of glucose uptake directed through a specific pathway.

| Metabolic Flux | Cell Line A (Highly Proliferative) | Cell Line B (Less Proliferative) | Reference |

| Glycolysis to Lactate | 85% | 60% | [4] |

| Pentose Phosphate Pathway | 10% | 5% | [8] |

| TCA Cycle Anaplerosis | 5% | 35% | [4][11] |

Structural Biology of Protein-Nucleic Acid Interactions

Understanding the intricate dance between proteins and nucleic acids is fundamental to comprehending gene regulation, DNA replication, and repair. NMR spectroscopy, empowered by ¹⁵N and ¹³C labeling of nucleosides, provides atomic-level insights into these interactions.[12] By selectively labeling the nucleic acid component, researchers can identify the specific nucleotides involved in protein binding and characterize the conformational changes that occur upon complex formation.[12]

Typical NMR Chemical Shift Ranges for Labeled Nucleosides

The following table provides typical chemical shift ranges for ¹³C and ¹⁵N nuclei in common purine (B94841) and pyrimidine (B1678525) nucleosides, which are essential for the interpretation of NMR spectra.[13][14][15][16]

| Nucleus | Purines (Adenosine, Guanosine) | Pyrimidines (Cytidine, Uridine, Thymidine) |

| ¹³C | ||

| C2 | 152-156 ppm | 155-165 ppm (C2 of U/T), 140-142 ppm (C2 of C) |

| C4 | 148-152 ppm | 165-168 ppm (C4 of U/T), 155-158 ppm (C4 of C) |

| C5 | 118-122 ppm | 100-105 ppm (U/C), 110-112 ppm (T) |

| C6 | 150-154 ppm | 140-145 ppm |

| C8 | 138-142 ppm | N/A |

| ¹⁵N | ||

| N1 | ~220-230 ppm (A), ~150-160 ppm (G) | ~140-150 ppm |

| N3 | ~210-220 ppm (A), ~200-210 ppm (G) | ~190-200 ppm |

| N7 | ~225-235 ppm | N/A |

| N9 | ~165-175 ppm | N/A |

| NH₂ | ~70-90 ppm | ~90-100 ppm |

Quantitative Mass Spectrometry in Drug Development

In the realm of drug discovery and development, stable isotope-labeled compounds are the gold standard for quantitative bioanalysis.[][5][6] By using a ¹³C or ¹⁵N labeled version of a drug candidate as an internal standard, precise and accurate quantification in complex biological matrices like plasma and urine can be achieved using Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18][19] This approach is fundamental for pharmacokinetic studies that determine the absorption, distribution, metabolism, and excretion (ADME) of a new drug.[][5][6]

Experimental Protocols

Protocol 1: ¹³C-Metabolic Flux Analysis using GC-MS

This protocol outlines the key steps for conducting a ¹³C-MFA experiment in cultured mammalian cells using Gas Chromatography-Mass Spectrometry (GC-MS).[20][21][22]

1. Cell Culture and Isotope Labeling:

- Culture cells in a defined medium.

- Replace the medium with one containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) at a known concentration.

- Incubate the cells for a sufficient period to achieve isotopic steady-state.

2. Metabolite Extraction:

- Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.

- Scrape the cells and collect the cell suspension.

- Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.

3. Sample Derivatization:

- Dry the metabolite extract under a stream of nitrogen.

- Derivatize the dried metabolites to make them volatile for GC-MS analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

4. GC-MS Analysis:

- Inject the derivatized sample into the GC-MS system.

- Separate the metabolites on a suitable GC column.

- Detect the mass isotopomer distributions of the metabolites in the mass spectrometer.[21]

5. Data Analysis:

- Correct the raw mass isotopomer data for the natural abundance of isotopes.[23]

- Use a metabolic network model and software (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the experimental data to the model.[9][23]

Protocol 2: NMR Analysis of Protein-Nucleic Acid Interactions

This protocol provides a general workflow for studying protein-DNA/RNA interactions using NMR with ¹⁵N-labeled nucleosides.[12][24]

1. Sample Preparation:

- Synthesize or purchase the desired ¹⁵N-labeled oligonucleotide. Enzymatic synthesis is a common method for producing uniformly labeled nucleic acids.[25][26][27][28]

- Express and purify the protein of interest.

- Prepare separate NMR samples of the free ¹⁵N-labeled nucleic acid and the protein-nucleic acid complex in a suitable NMR buffer containing D₂O.[29]

2. NMR Data Acquisition:

- Acquire a series of NMR experiments, including ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra, on both the free and bound forms of the nucleic acid.[30]

- For larger complexes, more advanced techniques like Transverse Relaxation Optimized Spectroscopy (TROSY) may be necessary.

3. Data Analysis:

- Compare the ¹H-¹⁵N HSQC spectra of the free and bound nucleic acid.

- Chemical shift perturbations (changes in the peak positions) indicate the nucleotides that are involved in the interaction with the protein.

- Further analysis of Nuclear Overhauser Effect (NOE) data can provide distance restraints to determine the three-dimensional structure of the complex.

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear and concise way to visualize complex experimental workflows and biological pathways.

Caption: Workflow for ¹³C-Metabolic Flux Analysis.

Caption: Tracing ¹³C from glucose to nucleosides.

Caption: Drug Metabolism and Pharmacokinetic (DMPK) Study Workflow.

Conclusion

The use of ¹³C and ¹⁵N labeled nucleosides offers a powerful and versatile approach to address fundamental questions in biology and medicine. From deciphering the complexities of metabolic networks to elucidating the structural basis of protein-nucleic acid recognition and accelerating the development of new therapeutics, these stable isotope probes provide a level of detail and accuracy that is often unattainable with other methods. As analytical technologies continue to advance, the applications of ¹³C and ¹⁵N labeled nucleosides are poised to expand even further, promising new insights into the intricate molecular mechanisms that govern life.

References

- 1. benchchem.com [benchchem.com]

- 3. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 10. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nuclear magnetic resonance analysis of protein–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. An on-line SPE-LC-MS/MS method for quantification of nucleobases and nucleosides present in biological fluids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. mnkjournals.com [mnkjournals.com]

- 20. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 21. shimadzu.com [shimadzu.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. protein-nmr.org.uk [protein-nmr.org.uk]

- 25. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. biorxiv.org [biorxiv.org]

- 29. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 30. HSQC_15N.nan [protocols.io]

A Comprehensive Safety and Technical Guide to 2'-Deoxyadenosine-13C10,15N5

Audience: Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a summary of safety information for 2'-Deoxyadenosine. The isotopically labeled compound 2'-Deoxyadenosine-13C10,15N5 is not expected to have significantly different chemical or toxicological properties from its parent compound. Users should handle this substance with the care required for all laboratory chemicals and consult original Safety Data Sheets (SDS) before use.

Introduction

2'-Deoxyadenosine is a naturally occurring nucleoside, a fundamental component of deoxyribonucleic acid (DNA). Its isotopically labeled form, this compound, is a valuable tool in metabolic research, proteomics, and drug development, enabling sensitive and specific tracking of molecular pathways. While stable isotopes do not alter the fundamental chemical reactivity, understanding the safety profile of the parent compound is a critical prerequisite for safe handling and experimental design. This guide compiles and interprets key safety data from available Safety Data Sheets (SDS) for 2'-Deoxyadenosine.

Hazard Identification and GHS Classification

The classification of 2'-Deoxyadenosine presents some inconsistencies across different suppliers. While many sources state that the substance does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008[1][2][3], other suppliers have classified it as hazardous.

A notable classification is Acute toxicity, Oral (Category 4) , with the signal word "Warning" and the hazard statement H302: "Harmful if swallowed"[4]. Another SDS classifies it more severely as Toxic if swallowed [5]. Given this discrepancy, a cautious approach is warranted. Researchers should handle the compound as potentially harmful if ingested.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of 2'-Deoxyadenosine is limited in publicly available safety data sheets. The following table summarizes the available information.

| Property | Data | Citations |

| Appearance | Powder / Solid | [1] |

| Molecular Formula | C10H13N5O3 | [6] |

| Molecular Weight | 251.24 g/mol | [6] |

| Solubility | Soluble in DMSO, Soluble in water | [1][4] |

| Melting Point/Freezing Point | No data available | [1][2][4][5] |

| Boiling Point | No data available | [1][2][4][5] |

| Flash Point | No data available / Not applicable | [1][2][4] |

| pH | No data available / Not applicable | [1][2][4] |

| Stability | Stable under recommended storage | [1][3] |

Toxicological Information

The toxicological properties of 2'-Deoxyadenosine have not been fully investigated[4]. Most SDSs lack specific data for acute toxicity (LD50), skin corrosion/irritation, and carcinogenicity. However, one study on chick embryos indicated that 2'-Deoxyadenosine can be toxic and teratogenic in sublethal doses, appearing to inhibit cell proliferation[7].

| Toxicological Endpoint | Data | Citations |

| Acute Toxicity (Oral) | Classified as Category 4 ("Harmful if swallowed") by some suppliers | [4] |

| Skin Corrosion/Irritation | No data available | [1][5][8] |

| Serious Eye Damage/Irritation | May cause eye irritation | [1] |

| Respiratory/Skin Sensitization | No data available | [1][5][8] |

| Germ Cell Mutagenicity | No data available | [1][5][8] |

| Carcinogenicity | No data available | [1][5][8] |

| Reproductive Toxicity | No data available; noted as teratogenic in chick embryos | [5][7] |

| STOT-Single Exposure | No data available | [4][5] |

| STOT-Repeated Exposure | No data available | [4][5] |

Experimental Protocols

A core requirement for a comprehensive technical guide is the inclusion of detailed experimental methodologies. However, the Safety Data Sheets that serve as the primary source for this guide do not contain the experimental protocols used to determine the summarized toxicological and physical data. SDSs are regulatory documents designed to communicate hazards and handling procedures, not to provide detailed scientific methodologies. Therefore, specific protocols for assays such as LD50 determination, skin irritation studies, or stability testing for 2'-Deoxyadenosine cannot be provided from these sources.

Emergency and Handling Procedures

First Aid Measures

In case of exposure, follow these standardized first aid protocols. Medical attention should be sought if symptoms occur or persist.

Fire-Fighting Measures

The compound is not classified as flammable. Standard procedures for chemical fires should be followed.

Accidental Release Measures

For spills, the primary goals are to prevent dust generation and environmental contamination.

Handling and Storage

Proper handling and storage are essential to maintain the compound's stability and ensure user safety.

-

Handling: Use in a well-ventilated area.[5] Avoid the formation and inhalation of dust.[1][5] Wash hands thoroughly after handling.[4][9] Do not eat, drink, or smoke in the work area.[5][10]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3][10] Recommended storage is often refrigerated at 5°C.[1] Store away from strong oxidizing agents.[1]

References

- 1. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. store.sangon.com [store.sangon.com]

- 6. Deoxyadenosine | C10H13N5O3 | CID 13730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2'-Deoxyadenosine causes cell death in embryonic chicken sympathetic ganglia and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. sds.metasci.ca [sds.metasci.ca]

- 10. carlroth.com [carlroth.com]

Methodological & Application

Application of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ as an Internal Standard in Mass Spectrometry

Abstract: This document provides detailed application notes and protocols for the use of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ as an internal standard in quantitative mass spectrometry. It is intended for researchers, scientists, and drug development professionals engaged in bioanalysis. The following sections detail the principles of stable isotope dilution mass spectrometry, specific applications in quantifying 2'-deoxyadenosine (B1664071) in biological matrices, and comprehensive experimental protocols.

Introduction to Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution (SID) mass spectrometry is a highly accurate method for quantifying molecules in complex samples. This technique relies on the use of a stable isotope-labeled (SIL) internal standard, which is an isotopically enriched analog of the analyte of interest. The SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as ¹³C, ¹⁵N, or ²H.

2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is an ideal internal standard for the quantification of 2'-deoxyadenosine. It contains ten ¹³C atoms and five ¹⁵N atoms, resulting in a significant mass shift from the unlabeled analyte, which prevents spectral overlap. When a known amount of the SIL internal standard is added to a sample, it behaves identically to the endogenous analyte during sample extraction, purification, and ionization in the mass spectrometer. Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard equally. Therefore, the ratio of the mass spectrometric signal of the analyte to that of the internal standard provides a highly precise and accurate measure of the analyte's concentration. The use of ¹³C and ¹⁵N labeled standards is often preferred over deuterium (B1214612) labeled standards to avoid potential chromatographic separation between the analyte and the internal standard.[1]

Applications in Bioanalysis

The accurate quantification of 2'-deoxyadenosine is crucial in various research areas, including:

-

DNA Damage and Repair Studies: 2'-deoxyadenosine is a fundamental component of DNA. Its quantification can be essential in studies investigating DNA damage and repair mechanisms.

-

Pharmacokinetic Studies: In the development of nucleoside analog drugs, monitoring the levels of endogenous nucleosides like 2'-deoxyadenosine is important to understand the drug's mechanism of action and potential side effects.

-

Metabolomics: As a key metabolite in purine (B94841) metabolism, the concentration of 2'-deoxyadenosine can be an important biomarker in various physiological and pathological states.

-

Clinical Diagnostics: Aberrant levels of 2'-deoxyadenosine and other nucleosides can be indicative of certain diseases, including some types of cancer and immunodeficiencies.

Quantitative Performance Data

The following table summarizes the quantitative performance of a validated LC-MS/MS method for the analysis of deoxynucleosides, including 2'-deoxyadenosine, using a stable isotope-labeled internal standard. The data is adapted from a study quantifying deoxynucleoside triphosphates in cellular lysates after enzymatic dephosphorylation to their corresponding deoxynucleosides.[2]

| Parameter | 2'-deoxyadenosine (dA) | 2'-deoxyguanosine (dG) | 2'-deoxycytidine (dC) | Thymidine (T) |

| Linear Range (fmol/sample) | 50 - 2500 | 50 - 2500 | 50 - 2500 | 50 - 2500 |

| Regression Model | Quadratic (1/x weighting) | Quadratic (1/x weighting) | Quadratic (1/x weighting) | Quadratic (1/x weighting) |

| Correlation Coefficient (r²) | ≥0.9965 | ≥0.9965 | ≥0.9965 | ≥0.9965 |

| Intra-assay Accuracy (%) | ±8.6 | ±8.6 | ±8.6 | ±8.6 |

| Intra-assay Precision (%CV) | ≤11.1 | ≤11.1 | ≤11.1 | ≤11.1 |

| Inter-assay Accuracy (%) | ±9.3 | ±9.3 | ±9.3 | ±9.3 |

| Inter-assay Precision (%CV) | ≤13.2 | ≤13.2 | ≤13.2 | ≤13.2 |

Experimental Protocols

Sample Preparation from Cellular Lysates

This protocol is adapted from a method for the quantification of deoxynucleoside triphosphates (dNTPs) in cellular lysates, which involves dephosphorylation to deoxynucleosides prior to LC-MS/MS analysis.[2]

Materials:

-

2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ internal standard (IS) working solution

-

Alkaline Phosphatase

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X-CW)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Cell Lysis: Lyse cells using an appropriate method to release intracellular contents.

-

Dephosphorylation: To the cell lysate, add alkaline phosphatase and incubate to ensure complete dephosphorylation of dNTPs to their corresponding deoxynucleosides.

-

Internal Standard Spiking: Add a known amount of the 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ internal standard working solution to each sample.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 2.0 mL of methanol followed by 2.0 mL of ultrapure water.

-

Sample Loading: Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 x 2.0 mL of ultrapure water.

-

Elution: Elute the analytes with 3 x 0.5 mL of methanol.

-

Drying: Dry the eluted sample under a stream of nitrogen at 50°C.

-

Reconstitution: Reconstitute the dried sample in 100 µL of ultrapure water, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation from Urine and Plasma

The following is a general workflow for the extraction of 2'-deoxyadenosine from urine and plasma.[3]

Materials:

-

2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ internal standard (IS) working solution

-

Methanol

-

Ultrapure water

-

Vortex mixer

-

Centrifuge

Urine Sample Preparation:

-

To 5 µL of urine, add a known amount of the 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ internal standard working solution.

-

Add 300 µL of ultrapure water and vortex.

-

Centrifuge at high speed to pellet any precipitates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Plasma Sample Preparation:

-

To 5 µL of plasma, add a known amount of the 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ internal standard working solution.

-

Add 100 µL of ultrapure water and vortex.

-

Add 200 µL of methanol to precipitate proteins and vortex thoroughly.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions for the LC-MS/MS analysis of 2'-deoxyadenosine. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | Phenomenex Kinetex 2.6µ PFP 100Å, 100 x 2.1 mm |

| Mobile Phase | Isocratic: 2% isopropanol (B130326) and 0.1% acetic acid in ultrapure water |

| Flow Rate | 400 µL/min |

| Column Temperature | 50°C |

| Injection Volume | 20 µL |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | To be determined empirically (e.g., precursor ion for 2'-deoxyadenosine to a specific product ion) |

| MRM Transition (Internal Standard) | To be determined empirically (e.g., precursor ion for 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ to a specific product ion) |

| Collision Gas | Argon |

| Source Temperature | To be optimized |

| Gas Flow Rates | To be optimized |

Visualizations

Caption: Workflow for the analysis of 2'-deoxyadenosine in cellular lysates.

References

Unlocking Biomolecular Insights: Applications of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in NMR Spectroscopy

For Immediate Release

[City, State] – [Date] – Advanced biomolecular studies using Nuclear Magnetic Resonance (NMR) spectroscopy are now more accessible with the application of isotopically labeled compounds such as 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅. This enriched nucleoside is a powerful tool for researchers, scientists, and drug development professionals, enabling detailed structural and dynamic analysis of DNA and its interactions with proteins and other ligands. These application notes provide an in-depth overview of the use of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in NMR spectroscopy, complete with experimental protocols and data presentation.

The incorporation of stable isotopes like ¹³C and ¹⁵N into biomolecules has revolutionized NMR spectroscopy.[1][2] For DNA, uniform labeling with ¹³C and ¹⁵N, facilitated by the use of precursors like 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅, allows for the application of powerful heteronuclear NMR techniques. These methods significantly enhance spectral resolution and sensitivity, making it possible to study larger and more complex biological systems.[3][4][5]

Key Applications in NMR Spectroscopy

The primary application of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is in the enzymatic synthesis of uniformly ¹³C,¹⁵N-labeled DNA oligonucleotides.[1][6] This labeled DNA is then used in a variety of NMR studies, including:

-

Structural Determination of DNA: Isotopic labeling simplifies the assignment of NMR resonances, a critical step in determining the three-dimensional structure of DNA.[6] The dispersion of signals into the ¹³C and ¹⁵N dimensions reduces spectral overlap, a common challenge in the NMR of large biomolecules.

-

Analysis of DNA-Protein Interactions: By using ¹³C,¹⁵N-labeled DNA, researchers can precisely map the binding interface of a DNA-protein complex. Techniques such as Chemical Shift Perturbation (CSP) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide detailed information about the specific nucleotides and amino acids involved in the interaction.[2][7][8]

-

Drug Discovery and Development: Understanding how a potential drug molecule interacts with its DNA target is crucial in drug development. NMR studies with labeled DNA can elucidate the binding mode and conformational changes upon drug binding, aiding in the design of more effective and specific therapeutics.

Quantitative Data Summary

The use of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in the enzymatic synthesis of labeled DNA offers significant advantages in terms of yield and the quality of NMR data. The following tables summarize key quantitative data.

| Parameter | Value | Reference |

| Enzymatic Synthesis Yield | ||

| Incorporation of labeled dNTPs | ~80% | [9] |

| Overall yield of purified labeled DNA | ~5 mg/liter of culture | [10] |

| Corrected stepwise efficiency | >98% | [11] |

Table 1: Quantitative Yields in Enzymatic Synthesis of ¹³C,¹⁵N-labeled DNA.

| NMR Parameter | Unlabeled DNA | ¹³C,¹⁵N-labeled DNA | Benefit of Labeling | Reference |

| Spectral Resolution | Limited by ¹H dispersion | Greatly enhanced | Spreads peaks over ¹³C and ¹⁵N dimensions, reducing overlap | [3] |

| Signal-to-Noise Ratio | Lower | Significantly Higher | Enhanced sensitivity allows for lower sample concentrations and faster data acquisition | [3] |

| Linewidths | Broader | Narrower (especially with TROSY) | Improved resolution and sensitivity | [4] |

Table 2: Comparison of NMR Parameters for Unlabeled vs. ¹³C,¹⁵N-labeled DNA.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Uniformly ¹³C,¹⁵N-labeled DNA

This protocol is adapted from established methods for the enzymatic synthesis of isotopically labeled DNA using Taq DNA polymerase.[9]

Materials:

-

2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ 5'-triphosphate (and other corresponding ¹³C,¹⁵N-labeled dNTPs)

-

DNA template and primers

-

Taq DNA polymerase

-

10x Polymerization Buffer (500 mM KCl, 100 mM Tris-HCl, pH 9.0, 1% Triton X-100)

-

MgCl₂ solution

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a sterile microcentrifuge tube, combine the DNA template, primers, 10x polymerization buffer, MgCl₂, and nuclease-free water. The concentration of MgCl₂ should be optimized for each reaction, typically 1-4 times the total dNTP concentration.

-

Addition of Labeled dNTPs: Add the ¹³C,¹⁵N-labeled dNTPs (including dATP derived from 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅) to the reaction mixture. A 20% excess of each dNTP is recommended to ensure complete primer extension.

-

Enzyme Addition and Denaturation: Add Taq DNA polymerase to the mixture. Place the tube in a boiling water bath for 2 minutes for initial denaturation.